molecular formula C11H7NO4 B8807505 2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid CAS No. 6957-51-3

2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid

Cat. No. B8807505
CAS RN: 6957-51-3
M. Wt: 217.18 g/mol
InChI Key: AENZGWONVTXLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765012B2

Procedure details

Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure. In another exemplary method, isophthalic acid, aminophenol, 2-hydroxy-6-naphthoic acid and acetic anhydride are slowly heated to 150° C. with stirring in a reactor. The mixture is brought to reflux for a predetermined time period. Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture. Next, 4-hydroxybenzoic acid is added, and the temperature is further raised to 320° C. and the reaction temperature is maintained which allows the reaction to proceed, to give a liquid crystal oligomer having one or two terminal alcohol groups at one or both ends of the backbone. The liquid crystal oligomer is dissolved in a proper solvent (e.g., N,N-dimethylformamide, abbreviated “DMF”), and then a compound (e.g., maleimidobenzoic acid, nadimide benzoic acid, or acetylene benzoic acid) capable of providing thermally crosslinkable reactive groups (e.g., maleimide, nadimide or acetylene groups) is added to the solution. The mixture is allowed to react to give the liquid crystalline thermoset oligomer having one or two thermally crosslinkable reactive groups at one or both ends of the backbone thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.[NH2:13][C:14]1C=CC=C[C:15]=1O.[OH:21][C:22]1[CH:31]=C[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([C:32]([OH:34])=[O:33])[CH:28]=2)C=1.C(O[C:39](=[O:41])[CH3:40])(=O)C>CN(C)C=O>[C:22]1(=[O:21])[N:13]([C:3]2[CH:2]=[CH:10][CH:9]=[CH:8][C:4]=2[C:5]([OH:7])=[O:6])[C:39](=[O:41])[CH:40]=[CH:31]1.[C:32]([OH:34])(=[O:33])[C:27]1[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=1.[C:5]([OH:7])(=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:2][CH:3]=1.[CH:14]#[CH:15].[C:1]1(=[O:12])[NH:13][C:39](=[O:41])[CH:40]=[CH:2]1 |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=C(C=C2C=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
320 °C
Stirring
Type
CUSTOM
Details
with stirring in a reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a predetermined time period
CUSTOM
Type
CUSTOM
Details
Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture
ADDITION
Type
ADDITION
Details
Next, 4-hydroxybenzoic acid is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature is maintained which
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to give a liquid crystal oligomer

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(N1C1=C(C(=O)O)C=CC=C1)=O)=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O.C#C
Name
Type
product
Smiles
C1(C=CC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08765012B2

Procedure details

Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure. In another exemplary method, isophthalic acid, aminophenol, 2-hydroxy-6-naphthoic acid and acetic anhydride are slowly heated to 150° C. with stirring in a reactor. The mixture is brought to reflux for a predetermined time period. Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture. Next, 4-hydroxybenzoic acid is added, and the temperature is further raised to 320° C. and the reaction temperature is maintained which allows the reaction to proceed, to give a liquid crystal oligomer having one or two terminal alcohol groups at one or both ends of the backbone. The liquid crystal oligomer is dissolved in a proper solvent (e.g., N,N-dimethylformamide, abbreviated “DMF”), and then a compound (e.g., maleimidobenzoic acid, nadimide benzoic acid, or acetylene benzoic acid) capable of providing thermally crosslinkable reactive groups (e.g., maleimide, nadimide or acetylene groups) is added to the solution. The mixture is allowed to react to give the liquid crystalline thermoset oligomer having one or two thermally crosslinkable reactive groups at one or both ends of the backbone thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.[NH2:13][C:14]1C=CC=C[C:15]=1O.[OH:21][C:22]1[CH:31]=C[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([C:32]([OH:34])=[O:33])[CH:28]=2)C=1.C(O[C:39](=[O:41])[CH3:40])(=O)C>CN(C)C=O>[C:22]1(=[O:21])[N:13]([C:3]2[CH:2]=[CH:10][CH:9]=[CH:8][C:4]=2[C:5]([OH:7])=[O:6])[C:39](=[O:41])[CH:40]=[CH:31]1.[C:32]([OH:34])(=[O:33])[C:27]1[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=1.[C:5]([OH:7])(=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:2][CH:3]=1.[CH:14]#[CH:15].[C:1]1(=[O:12])[NH:13][C:39](=[O:41])[CH:40]=[CH:2]1 |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=C(C=C2C=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
320 °C
Stirring
Type
CUSTOM
Details
with stirring in a reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a predetermined time period
CUSTOM
Type
CUSTOM
Details
Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture
ADDITION
Type
ADDITION
Details
Next, 4-hydroxybenzoic acid is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature is maintained which
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to give a liquid crystal oligomer

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(N1C1=C(C(=O)O)C=CC=C1)=O)=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O.C#C
Name
Type
product
Smiles
C1(C=CC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.